molecular formula C2H2Cl2N2O2 B020624 Dichloroglyoxime CAS No. 2038-44-0

Dichloroglyoxime

Cat. No. B020624
CAS RN: 2038-44-0
M. Wt: 156.95 g/mol
InChI Key: UPDHJUMXKOCPBJ-OWOJBTEDSA-N
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Description

Synthesis Analysis

  • Chlorine Gas-Free Synthesis : A novel approach for synthesizing Dichloroglyoxime involves using glyoxime and N-chlorosuccinimide in DMF, with a lithium chloride-based workup. This method avoids the use of toxic chlorine gas, historically used in its synthesis, offering a safer and more controlled laboratory procedure with comparable yields (Wingard, Guzmán, & Sabatini, 2016).

Molecular Structure Analysis

  • Structural Features : While specific studies directly analyzing the molecular structure of this compound were not found, related research on molecular structures provides insights into techniques and approaches that could be applied. For instance, investigations on the molecular structure, vibrational spectra, and HOMO-LUMO analysis of related compounds offer a methodology for analyzing similar chemical structures (Mary et al., 2014).

Chemical Reactions and Properties

  • Reactivity with Transition Metals : this compound reacts with transition metals to form various complexes. For example, reactions with Ni(II), Cu(II), Co(II), and Fe(II) have been studied, highlighting its reactivity and potential applications in coordination chemistry (Kandaz et al., 2002).

Physical Properties Analysis

  • Chromatographic Analysis : Techniques such as gas chromatography have been utilized for analyzing compounds related to this compound, suggesting similar methods could be applied for its physical property analysis. These techniques help in understanding the physicochemical properties of such compounds (Singh & Kulshrestha, 1997).

Chemical Properties Analysis

  • Chemical Structure and Reactions : Research into the molecular structures of related compounds and their chemical reactions, such as chlorination and oxidation processes, can provide insights into the chemical properties and behavior of this compound. Studies on dioxins, for example, involve complex analytical procedures that could be relevant for this compound's analysis (Reiner, 2010).

Scientific Research Applications

  • Bioassays and Biomarkers : Dichloroglyoxime is used in bioassays and biomarkers to evaluate potential dioxins and dioxin-like compounds in various environments, including waste recycling, food, humans, wildlife, and the general environment. This was detailed in the study "Combinatorial bio/chemical analysis of dioxin and dioxin-like compounds in waste recycling, feed/food, humans/wildlife, and the environment" by Behnisch, Hosoe, and Sakai (2001) (Behnisch, Hosoe, & Sakai, 2001).

  • Chemical Research : A synthesized form of diaminoglyoxime containing a diazadioxadithiacyclo macrobicycle, closely related to this compound, has potential applications in chemical research. This was explored in the study "First example of a ic-dioxime and its homo- and heteropentanuclear complexes containing a macrobicyclic moiety" by Gök, Ocak, and Şentürk (2001) (Gök, Ocak, & Şentürk, 2001).

  • Smooth Muscle and Atrium Effects : this compound (DCG) is known to cause concentration-dependent relaxation of epinephrine-contracted aortic and pulmonary artery rings, and tonification of tracheal rings. This was reported in "Effects of this compound on isolated guinea-pig smooth muscle and atrium" by Abdalla and Khalili (1992) (Abdalla & Khalili, 1992).

  • Thermal Behavior : The thermal behavior and kinetic study of this compound, particularly its decomposition in the 160-230°C temperature range, is crucial in understanding its stability and reactivity. This was the focus of the study "Thermal behaviour kinetic study of dihydroglyoxime and this compound" by Pourmortazavi, Kohsari, Teimouri, and Hajimirsadeghi (2007) (Pourmortazavi, Kohsari, Teimouri, & Hajimirsadeghi, 2007).

  • Synthesis Methods : A new method for synthesizing this compound, which employs glyoxime, N-chlorosuccinimide in DMF, and lithium chloride for high purity, provides a safer and more efficient approach than traditional methods. This was described in "A Chlorine Gas-Free Synthesis of this compound" by Wingard, Guzmán, and Sabatini (2016) (Wingard, Guzmán, & Sabatini, 2016).

Safety and Hazards

When handling Dichloroglyoxime, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1Z,2Z)-N,N'-dihydroxyethanediimidoyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1-,6-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQVJAPIQPIIPF-IOBHVTPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N\O)(\Cl)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2038-44-0
Record name Ethanediimidoyl dichloride, N1,N2-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloroglyoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanediimidoyl dichloride, N1,N2-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloroglyoxime
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Dichloroglyoxime
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Dichloroglyoxime
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Dichloroglyoxime
Reactant of Route 5
Dichloroglyoxime
Reactant of Route 6
Dichloroglyoxime

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